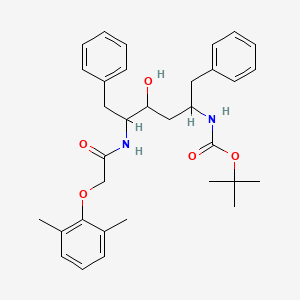
tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate is a complex organic compound with the molecular formula C33H42N2O5 and a molecular weight of 546.697 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group, a phenoxyacetyl group, and a diphenylhexane backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate involves multiple steps. The synthetic route typically starts with the preparation of 2,6-dimethylphenoxyacetic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride . This acid chloride is then reacted with an amine to form the amide intermediate. . The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent side reactions.
Analyse Chemischer Reaktionen
tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
This compound is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in the study of enzyme inhibition and protein-ligand interactions. In the industry, it is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxyacetyl group can mimic natural substrates of enzymes, thereby inhibiting their activity. The carbamate group can form stable covalent bonds with active site residues, leading to irreversible inhibition . The diphenylhexane backbone provides structural stability and enhances binding affinity to the target molecules.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate is unique due to its combination of functional groups and structural features. Similar compounds include:
This compound: This compound has a similar structure but with different substituents on the phenoxy group.
This compound: This compound differs in the position of the hydroxyl group on the hexane backbone.
These structural variations can lead to differences in chemical reactivity, binding affinity, and biological activity, making this compound a valuable compound for diverse research applications.
Eigenschaften
Molekularformel |
C33H42N2O5 |
|---|---|
Molekulargewicht |
546.7 g/mol |
IUPAC-Name |
tert-butyl N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C33H42N2O5/c1-23-13-12-14-24(2)31(23)39-22-30(37)35-28(20-26-17-10-7-11-18-26)29(36)21-27(19-25-15-8-6-9-16-25)34-32(38)40-33(3,4)5/h6-18,27-29,36H,19-22H2,1-5H3,(H,34,38)(H,35,37) |
InChI-Schlüssel |
QYYDVAZZRBOAFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















